![molecular formula C23H25NO4 B2938582 3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid CAS No. 2094186-05-5](/img/structure/B2938582.png)

3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

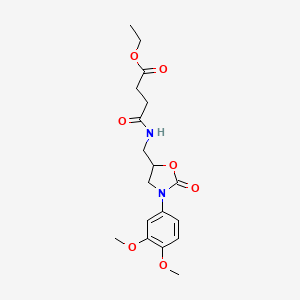

3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is a research chemical with the CAS number 1219422-04-4 . It has a molecular formula of C23H25NO4 and a molecular weight of 379.4 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group attached to the alpha carbon of a propanoic acid. The alpha carbon is also attached to an amine group that is further connected to a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis.Aplicaciones Científicas De Investigación

Peptide Synthesis

This compound is primarily used in the synthesis of peptides. It serves as an amino acid derivative for the introduction of the cyclopentyl group into peptide chains. The 9H-fluoren-9-ylmethoxy)carbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis. It protects the amino group during the coupling of amino acids and is removed under mild basic conditions without affecting the rest of the peptide chain .

Drug Development

In drug development, this compound can be utilized to create novel drug molecules with the cyclopentyl moiety. This structural motif is often found in bioactive molecules and pharmaceuticals due to its non-planar conformation and ability to engage in hydrophobic interactions .

Material Science

The fluorenylmethyloxycarbonyl group is useful in material science for the modification of surfaces. It can be used to introduce amino groups onto polymer surfaces, which can then be used to attach other molecules or to change the surface properties of the material .

Proteomics

In proteomics, this compound can be used as a building block for the synthesis of labeled peptides. These peptides can be tagged with fluorescent groups or other markers, allowing for the detection and quantification of proteins in complex biological samples .

Molecular Probes

The compound’s ability to be modified makes it a candidate for the development of molecular probes. These probes can be designed to bind to specific proteins or DNA sequences, which can be used in various diagnostic applications .

Enzyme Inhibition Studies

Due to its structural complexity, this compound can be used to study enzyme-substrate interactions. It can act as an inhibitor for certain enzymes, helping to elucidate the binding sites and mechanisms of action .

Chemical Biology

In chemical biology, researchers can use this compound to explore the interaction between small molecules and biological systems. It can be incorporated into larger molecules to study their transport and metabolism within cells .

Agricultural Chemistry

Lastly, the cyclopentyl group can be useful in the design of agrochemicals. Its unique structure can be exploited to develop new pesticides or herbicides with improved efficacy and selectivity .

Mecanismo De Acción

Target of Action

The primary targets of the compound “3-{Cyclopentyl[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino}propanoic Acid” are currently unknown

Mode of Action

It is known that the compound contains a fluoren-9-ylmethoxy carbonyl (fmoc) group , which is commonly used in peptide synthesis. The Fmoc group acts as a protective group for the amino acid during synthesis, preventing unwanted side reactions .

Biochemical Pathways

Given the presence of the fmoc group, it’s likely that this compound could be involved in peptide synthesis or modification .

Pharmacokinetics

Fmoc-protected amino acids are generally stable at room temperature and have a long shelf-life , suggesting that this compound may also have similar properties.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its targets and mode of action .

Action Environment

The compound is stable at room temperature and has a long shelf-life , suggesting that it may be resistant to degradation in various environmental conditions.

Propiedades

IUPAC Name |

3-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)13-14-24(16-7-1-2-8-16)23(27)28-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21H,1-2,7-8,13-15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVGPCFTQNTULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938499.png)

![(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B2938500.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2938505.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2938511.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)